molecular formula C24H21F3N4O3S B2976602 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 536716-02-6

2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2976602
CAS No.: 536716-02-6
M. Wt: 502.51
InChI Key: SNKRWNWLYUKPPJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:

  • A 3-(trifluoromethyl)phenyl group at position 3 of the pyrimidoindole ring, introducing strong electron-withdrawing effects and enhanced lipophilicity.
  • A sulfanyl-acetamide side chain at position 2, functionalized with a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group on the acetamide nitrogen.
  • A 4-oxo group contributing to hydrogen-bonding capabilities.

Synthetic routes for analogous compounds (e.g., ) involve coupling reactions using HATU as an activating agent and purification via reverse-phase chromatography (C18, water:methanol gradients) . The trifluoromethylphenyl substituent distinguishes this compound from simpler phenyl or alkyl-substituted analogs, likely enhancing metabolic stability and receptor affinity .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N4O3S/c25-24(26,27)14-5-3-6-15(11-14)31-22(33)21-20(17-8-1-2-9-18(17)29-21)30-23(31)35-13-19(32)28-12-16-7-4-10-34-16/h1-3,5-6,8-9,11,16,29H,4,7,10,12-13H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKRWNWLYUKPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, including the formation of the pyrimidoindole core, introduction of the trifluoromethyl group, and subsequent functionalization to attach the acetamide and oxolan-2-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations, including waste management and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structural features.

    Industry: The compound’s properties make it suitable for use in materials science, such as developing new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the pyrimidoindole core may interact with active sites or allosteric regions. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes or signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name / ID Core Structure R1 (Position 3) R2 (Acetamide N-Substituent) Molecular Weight (g/mol) Key Properties/Bioactivity Notes Reference ID
Target Compound Pyrimido[5,4-b]indole 3-(Trifluoromethyl)phenyl Oxolan-2-ylmethyl ~519.5 (calculated) High lipophilicity; potential TLR4 ligand activity
2-((4-Oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)-N-(oxolan-2-ylmethyl)acetamide (Compound 33) Pyrimido[5,4-b]indole Phenyl Oxolan-2-ylmethyl ~461.5 Moderate solubility; tested as TLR4 ligand
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-Methoxyphenyl 4-Ethylphenyl ~543.6 Enhanced π-π stacking; unconfirmed bioactivity
2-[(3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrimido[5,4-b]indole Methyl 4-(Trifluoromethoxy)phenyl ~504.5 High metabolic resistance; fluorinated substituents
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Thiazolidinone-indole hybrid 4-(Trifluoromethyl)phenyl Thiazolidinone ~505.9 Dual heterocyclic core; antimalarial potential

Key Observations:

Structural Variations and Bioactivity :

  • The trifluoromethyl group in the target compound distinguishes it from phenyl (Compound 33) or methoxy-substituted () analogs. This group enhances metabolic stability and may improve binding to hydrophobic pockets in target proteins .
  • The oxolan-2-ylmethyl substituent (shared with Compound 33) provides better solubility compared to alkyl or aromatic N-substituents (e.g., 4-ethylphenyl in ) .

Synthetic Accessibility :

  • Compounds with simpler R1 groups (e.g., methyl in ) are synthesized in higher yields (~79–95%) via straightforward coupling reactions , whereas the target compound’s trifluoromethylphenyl group may require specialized reagents (e.g., trifluoroacetic anhydride) .

Biological Relevance: Pyrimidoindole derivatives are explored as Toll-like receptor 4 (TLR4) ligands (), with substituent variations directly impacting selectivity and potency. The target’s trifluoromethyl group may enhance binding affinity compared to non-fluorinated analogs . Thiazolidinone-indole hybrids () exhibit antimalarial activity, but their mechanisms differ from pyrimidoindole-based compounds .

Notes

  • Metabolic Stability : The trifluoromethyl group in the target compound reduces oxidative metabolism, extending half-life compared to methyl or methoxy analogs .
  • Solubility-Activity Balance : While the oxolan-2-ylmethyl group improves solubility, excessive lipophilicity (e.g., from trifluoromethoxy groups in ) may limit bioavailability .
  • Unresolved Questions : Direct bioactivity data for the target compound are absent in the provided evidence. Further studies should compare its TLR4 affinity with Compound 33 .

Biological Activity

The compound 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule with potential pharmacological applications. Its structure includes a pyrimidoindole moiety and a trifluoromethyl group, which are known to enhance biological activity through improved binding affinities and metabolic stability. This article will explore the biological activity of this compound, focusing on its anti-inflammatory and anti-cancer properties, supported by data tables and relevant research findings.

  • Molecular Formula : C18H16F3N3O2S2
  • Molecular Weight : 427.5 g/mol
  • CAS Number : 1252859-88-3

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities, particularly in the fields of oncology and pharmacology. Below is a summary of its key biological activities based on various research findings.

Anti-Cancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including DNA damage and inhibition of cell proliferation.
  • Case Study : In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines. For instance, it displayed an IC50 value of approximately 10.14 µM in glioblastoma cells, indicating effective growth inhibition.
    CompoundCell LineIC50 (µM)Cell Viability (%)
    2aGlioblastoma10.1451.58
    2bBreast Cancer8.14150.12
    2cLung Cancer10.4853.65
    These results suggest that the compound has potential as a lead molecule for cancer therapy.

Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases. It has been observed to inhibit key enzymes involved in inflammatory pathways.

  • Enzyme Inhibition : Studies have shown that the compound inhibits cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators in inflammation.
    • Inhibition Data :
      • COX-2 IC50: 7.7 µM
      • LOX IC50: 9.9 µM

Structural Insights

The unique structural components of the compound contribute significantly to its biological activity:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving cell membrane permeability.
  • Pyrimidoindole Moiety : Known for its role in interacting with various molecular targets, potentially leading to diverse pharmacological effects.

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